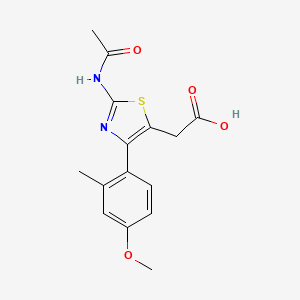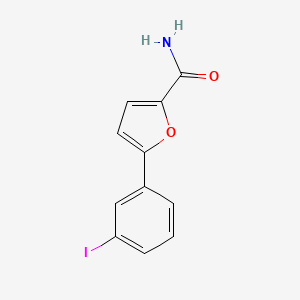
5-(3-Iodophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Iodophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of an iodophenyl group attached to the furan ring adds unique chemical properties to this compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through electrophilic aromatic substitution reactions. This involves the reaction of a phenyl ring with iodine in the presence of a catalyst such as iron(III) chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster and more efficient reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Iodophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(3-Phenyl)furan-2-carboxamide.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Iodophenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-(3-Iodophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and iodophenyl group can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide: Lacks the iodophenyl group, making it less reactive in certain chemical reactions.
5-(3-Bromophenyl)furan-2-carboxamide: Contains a bromine atom instead of iodine, leading to different reactivity and biological properties.
5-(3-Chlorophenyl)furan-2-carboxamide: Contains a chlorine atom instead of iodine, also leading to different reactivity and biological properties.
Uniqueness
5-(3-Iodophenyl)furan-2-carboxamide is unique due to the presence of the iodophenyl group, which enhances its reactivity and potential biological activities compared to other similar compounds. The iodine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H8INO2 |
|---|---|
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
5-(3-iodophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8INO2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H2,13,14) |
Clé InChI |
FKZBJXKZXMNAAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C2=CC=C(O2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



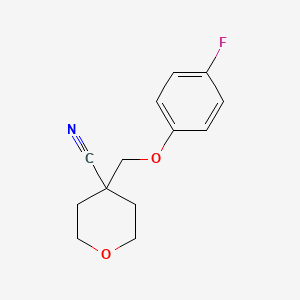
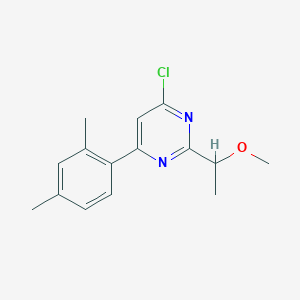
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)


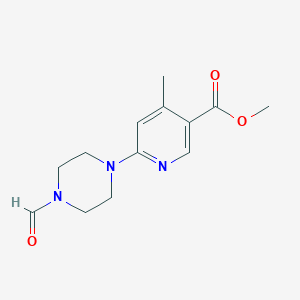
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
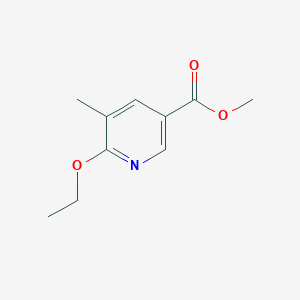
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
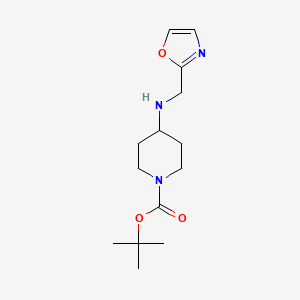

![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)
